molecular formula C7H3BrClFO B1445763 4-Bromo-3-chloro-2-fluorobenzaldehyde CAS No. 1696224-75-5

4-Bromo-3-chloro-2-fluorobenzaldehyde

Cat. No.: B1445763
CAS No.: 1696224-75-5
M. Wt: 237.45 g/mol
InChI Key: WHSKLGAULKIGTA-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. It is a solid compound that is typically used as an intermediate in organic synthesis. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzaldehyde ring, making it a valuable building block in the synthesis of various complex molecules .

Properties

IUPAC Name

4-bromo-3-chloro-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSKLGAULKIGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1696224-75-5
Record name 4-Bromo-3-chloro-2-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-2-fluorobenzaldehyde can be achieved through several methods. One common approach involves the bromination, chlorination, and fluorination of benzaldehyde derivatives. For instance, starting with 4-bromo-2-fluorobenzaldehyde, chlorination can be carried out using chlorine gas in the presence of a catalyst . Another method involves the use of 4-bromo-2-fluorobenzyl alcohol, which is oxidized to the aldehyde using oxidizing agents like manganese dioxide (MnO2) in the presence of a solvent such as toluene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-chloro-2-fluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in scientific research .

Biological Activity

4-Bromo-3-chloro-2-fluorobenzaldehyde is a halogenated aromatic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

The molecular formula of this compound is C₇H₃BrClF, with a molecular weight of approximately 221.45 g/mol. The compound features a benzaldehyde ring substituted with bromine, chlorine, and fluorine atoms, which contribute to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that halogenated benzaldehydes exhibit antimicrobial properties. A study on various benzaldehyde derivatives, including this compound, demonstrated effectiveness against a range of bacterial strains. The presence of multiple halogens enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

These results suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the effects of this compound on cancer cell lines. The compound showed selective cytotoxicity towards certain cancer cells while exhibiting lower toxicity towards normal cells.

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast)125
HeLa (Cervical)154
Normal Fibroblast>50-

The selectivity index indicates that the compound has potential as an anticancer agent, particularly for breast and cervical cancers.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The halogen substituents may facilitate binding to proteins or nucleic acids, leading to altered cellular functions. For example, studies have suggested that halogenated compounds can inhibit key enzymes involved in cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various halogenated benzaldehydes, including our compound of interest. The study found that the presence of bromine and chlorine significantly enhanced antimicrobial activity compared to non-halogenated analogs .
  • Anticancer Activity : A research article focused on the cytotoxic effects of halogenated benzaldehydes on human cancer cell lines reported promising results for this compound, showing it effectively inhibited cell growth in MCF-7 and HeLa cells .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Halogenation Reactions : Utilizing bromine and chlorine in the presence of a catalyst to introduce the halogens onto the benzene ring.
  • Formylation : Employing formylation reactions on suitably substituted aromatic compounds to yield the desired aldehyde.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-chloro-2-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-chloro-2-fluorobenzaldehyde

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